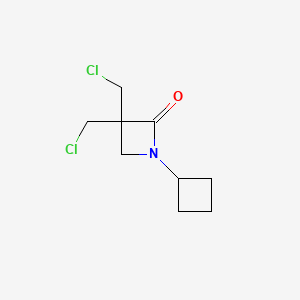

3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

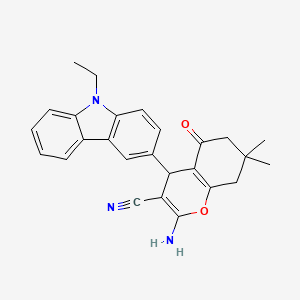

Descripción general

Descripción

3,3-Bis(chloromethyl)-1-cyclobutylazetidin-2-one is a chemical compound with the empirical formula C5H8Cl2O . It is a liquid at 20°C and should be stored under inert gas due to its air sensitivity .

Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, it has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane catalyzed by scandium triflates . Another method involves the substitution of poly[3,3-bis(3-chloromethyl)oxetane] (PBCMO) with potassium carboxylate and sodium azide in DMSO .Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered ring with two chloromethyl groups attached to the same carbon .Chemical Reactions Analysis

This compound has been used in the zwitterionic copolymerization of γ-butyrolactone with 3,3-bis(chloromethyl)oxacyclobutane . The molar fraction of γ-butyrolactone repeating units in the random copolymer keeps 50%, which is independent of the monomer conversions or polymerization time when the feed ratio of [γ-butyrolactone]/[3,3-bis(chloromethyl)oxacyclobutane] is higher than 2 .Physical and Chemical Properties Analysis

This compound is a liquid at 20°C . It has a molecular weight of 155.02 .Aplicaciones Científicas De Investigación

Mechanism of Action on DNA

Research has demonstrated that certain chloroethylating agents, like 1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), can covalently cross-link DNA under physiological conditions. These agents prevent cross-linking by methyl substitution at either carbon atom of the 2-chloroethyl portion, highlighting the specificity of interaction required for DNA alkylation and cross-linking processes (Lown & McLaughlin, 1979).

Carbamoylation of Biomolecules

The ability of nitrosoureas to carbamoylate the alpha-amino groups of amino acids and proteins under physiological conditions has been established, indicating their potential role in altering the function and structure of cellular proteins. This carbamoylation process is considered significant in understanding the physiological effects of nitrosoureas (Wheeler, Bowdon, & Struck, 1975).

Antineoplastic Properties

Studies have explored the use of chloroethylating nitrosoureas, such as BCNU, in the treatment of anaplastic gliomas, demonstrating the therapeutic potential of these compounds in cancer treatment. These studies provide insights into the dose-dependent therapeutic effects and associated toxicities, offering a basis for optimizing treatment protocols (Walker et al., 1978).

Synthesis of Site-Directed Antineoplastic Agents

The synthesis of new nucleoside phosphoraziridines aimed at increasing the selectivity of antitumor agents toward DNA synthesis sites has been reported. These studies are crucial for the development of more effective and selective cancer therapies (Breiner et al., 1990).

Effects on Macromolecular Synthesis

Research into the effects of alkylating agents on DNA, RNA, and protein synthesis in mouse skin has revealed insights into the biological mechanisms underlying the initiation of tumorigenesis. This research contributes to our understanding of how chemical agents interact with cellular macromolecules to induce carcinogenic changes (Slaga, Bowden, Shapas, & Boutwell, 1973).

Safety and Hazards

Propiedades

IUPAC Name |

3,3-bis(chloromethyl)-1-cyclobutylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13Cl2NO/c10-4-9(5-11)6-12(8(9)13)7-2-1-3-7/h7H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTABCTITGRYDEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CC(C2=O)(CCl)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Lithium;2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B2775358.png)

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)